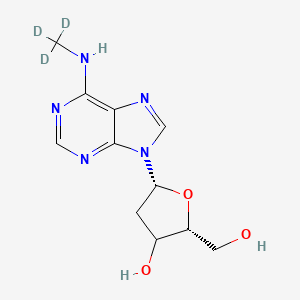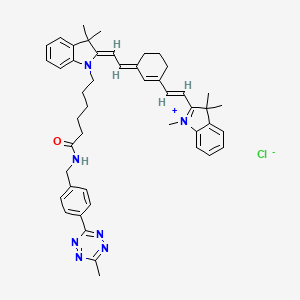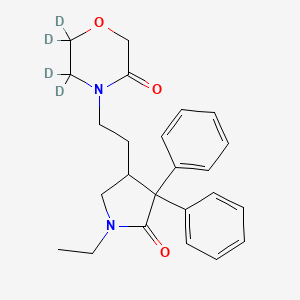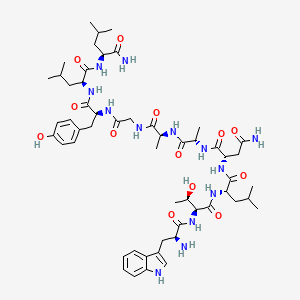
K1 peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The K1 peptide is a naturally occurring antimicrobial peptide derived from the skin of frogs. It belongs to the ocellatin family of peptides, which are known for their potent antimicrobial properties. These peptides are considered promising alternatives to conventional antibiotics due to their ability to permeate bacterial membranes and exhibit non-toxic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of K1 peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding the this compound into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently extracted and purified using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Oxidation: Oxidized peptide with modified methionine or cysteine residues.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Peptide with altered amino acid sequence.
Aplicaciones Científicas De Investigación
K1 peptide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immune responses and antimicrobial activity.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antimicrobial coatings and materials
Mecanismo De Acción
The K1 peptide exerts its antimicrobial effects by permeating bacterial membranes. It interacts with the lipid bilayer, causing membrane disruption and leakage of cellular contents. This leads to bacterial cell death. The peptide’s mechanism involves binding to negatively charged components of the bacterial membrane, such as lipopolysaccharides, and forming pores that compromise membrane integrity .
Comparación Con Compuestos Similares
Ocellatin-1: Another peptide from the ocellatin family with similar antimicrobial properties.
Ocellatin-F1: Known for its potent bacterial membrane permeability.
Ocellatin-S1: Exhibits strong structural stability and antimicrobial activity.
Comparison:
Propiedades
Fórmula molecular |
C71H92N16O20 |
|---|---|
Peso molecular |
1489.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H92N16O20/c1-34(2)24-50(64(99)78-35(3)60(95)84-54(70(105)87-23-11-16-55(87)71(106)107)27-41-31-75-48-15-10-8-13-45(41)48)80-66(101)53(28-42-32-73-33-76-42)81-63(98)49(21-22-56(91)92)79-65(100)52(26-40-30-74-47-14-9-7-12-44(40)47)83-69(104)59(38(6)89)86-67(102)51(25-39-17-19-43(90)20-18-39)82-68(103)58(37(5)88)85-61(96)36(4)77-62(97)46(72)29-57(93)94/h7-10,12-15,17-20,30-38,46,49-55,58-59,74-75,88-90H,11,16,21-29,72H2,1-6H3,(H,73,76)(H,77,97)(H,78,99)(H,79,100)(H,80,101)(H,81,98)(H,82,103)(H,83,104)(H,84,95)(H,85,96)(H,86,102)(H,91,92)(H,93,94)(H,106,107)/t35-,36-,37+,38+,46-,49-,50-,51-,52-,53-,54-,55-,58-,59-/m0/s1 |
Clave InChI |
ZJGSEEOYPDPKOH-CEEOHFLXSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N7CCC[C@H]7C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)







![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
